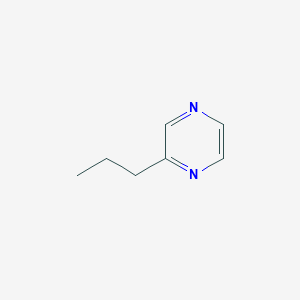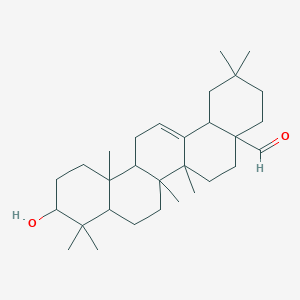
Dipotassium disodium diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium disodium diphosphate is a compound that combines potassium, sodium, and phosphonato phosphate. This compound is known for its significant role in various biochemical and industrial processes. It is often used in scientific research due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.
Industrial Production Methods
In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dipotassium disodium diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
Scientific Research Applications
Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.
Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.
Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.
Mechanism of Action
The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.
Comparison with Similar Compounds
Similar Compounds
- Potassium phosphate
- Sodium phosphate
- Phosphoric acid
Comparison
Dipotassium disodium diphosphate is unique due to its combination of potassium, sodium, and phosphonato phosphate, which provides a broader range of chemical and biological activities compared to its individual components. This compound offers enhanced buffering capacity and solubility, making it more effective in various applications.
Properties
CAS No. |
15491-89-1 |
|---|---|
Molecular Formula |
K2Na2O7P2 |
Molecular Weight |
236.03 g/mol |
IUPAC Name |
potassium;sodium;phosphonato phosphate |
InChI |
InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |
InChI Key |
DQZXOIPVJBKPAK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |
Synonyms |
dipotassium disodium diphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)







